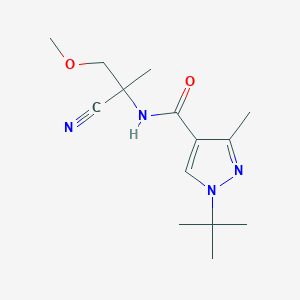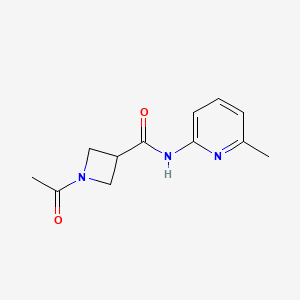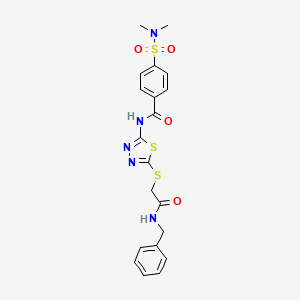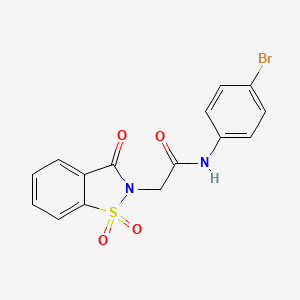
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the inflammatory pathway. The inhibition of these enzymes results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various models of inflammation and cancer. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. In addition, the compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yield and high purity. In addition, the compound has a favorable safety profile, with no significant toxicity observed in animal studies. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
未来方向
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several potential future directions for scientific research. One potential direction is the further investigation of the mechanism of action of the compound. Understanding the precise mechanism of action of the compound may lead to the development of more potent and selective inhibitors of inflammatory and tumor pathways. Another potential direction is the development of new therapeutic applications for the compound. The compound has shown promising results in the treatment of inflammatory diseases and cancer, and further studies may identify other potential therapeutic applications. Finally, the compound may also be used as a tool compound for the investigation of the role of specific enzymes in the inflammatory and tumor pathways.
合成方法
The synthesis of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide involves the reaction of tert-butyl 3-methylpyrazole-4-carboxylate with 2-cyano-1-methoxypropan-2-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
科学研究应用
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities. The compound has been tested in vitro and in vivo in various models of inflammation and cancer. The results of these studies suggest that the compound has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
1-tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-11(7-18(17-10)13(2,3)4)12(19)16-14(5,8-15)9-20-6/h7H,9H2,1-6H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWKAQGEULCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)(COC)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)


![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)